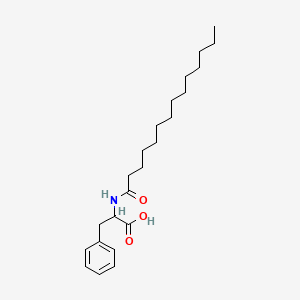
2-(1-Oxotetradecylamino)-3-phenylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butadecanoyl-L-phenylalanine is a synthetic derivative of the amino acid L-phenylalanine. This compound is characterized by the presence of a butadecanoyl group attached to the nitrogen atom of the phenylalanine molecule. It is primarily used in various scientific research applications due to its unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Butadecanoyl-L-phenylalanine typically involves the acylation of L-phenylalanine with butadecanoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C. The reaction proceeds through the formation of an intermediate ester, which is then converted to the final product by nucleophilic substitution.
Industrial Production Methods: In an industrial setting, the production of N-Butadecanoyl-L-phenylalanine can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: N-Butadecanoyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the butadecanoyl moiety can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Alcohols or reduced amides.
Substitution: Various substituted amides or esters.
Aplicaciones Científicas De Investigación
N-Butadecanoyl-L-phenylalanine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating enzyme activities and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of bioactive compounds.
Mecanismo De Acción
The mechanism of action of N-Butadecanoyl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The butadecanoyl group can enhance the lipophilicity of the molecule, allowing it to interact more effectively with lipid membranes and hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
N-Tetradecanoyl-L-phenylalanine: Similar structure but with a tetradecanoyl group instead of a butadecanoyl group.
N-Octadecanoyl-L-phenylalanine: Contains an octadecanoyl group, leading to different lipophilicity and biological activity.
N-Butanoyl-L-phenylalanine: Shorter acyl chain, resulting in different chemical and biological properties.
Uniqueness: N-Butadecanoyl-L-phenylalanine is unique due to its specific acyl chain length, which influences its solubility, lipophilicity, and interaction with biological targets. This makes it a valuable compound for studying the effects of acyl chain length on the biological activity of phenylalanine derivatives.
Propiedades
IUPAC Name |
3-phenyl-2-(tetradecanoylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37NO3/c1-2-3-4-5-6-7-8-9-10-11-15-18-22(25)24-21(23(26)27)19-20-16-13-12-14-17-20/h12-14,16-17,21H,2-11,15,18-19H2,1H3,(H,24,25)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNNQTYRJPFJGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



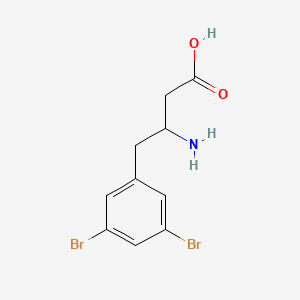
![N-(butan-2-yl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B12278274.png)

![Methyl 4-[(quinolin-8-ylsulfanyl)methyl]benzoate](/img/structure/B12278284.png)


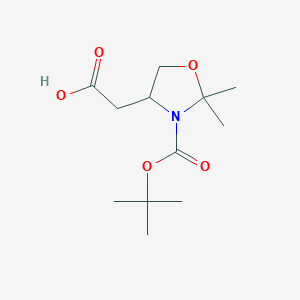
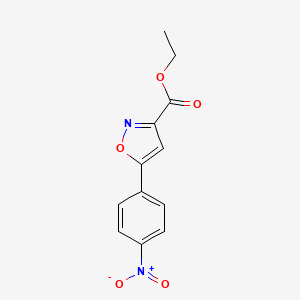
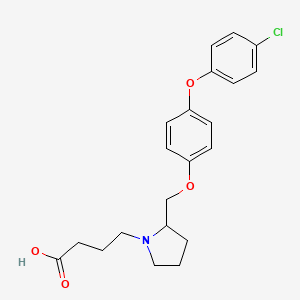
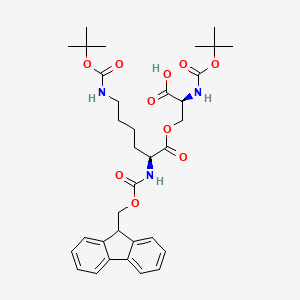
![1,2-Dihexadecanoyl-SN-glycero-3-[bis(phenyl) phosphate]](/img/structure/B12278323.png)
